5-Amino-2-(2,4-dimethylanilino)benzoic acid
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Overview
Description
5-Amino-2-(2,4-dimethylanilino)benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid, featuring an amino group and a dimethylanilino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,4-dimethylanilino)benzoic acid typically involves the reaction of 2,4-dimethylaniline with 5-amino-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2,4-dimethylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-Amino-2-(2,4-dimethylanilino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,4-dimethylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: Known for its use in peptide synthesis.
2-Amino-5-methylbenzoic acid: Utilized in the preparation of benzoyl urea derivatives with insecticidal activity.
Uniqueness
5-Amino-2-(2,4-dimethylanilino)benzoic acid is unique due to its specific structural features, such as the presence of both an amino group and a dimethylanilino group.
Properties
CAS No. |
765288-62-8 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-2-(2,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15(18)19/h3-8,17H,16H2,1-2H3,(H,18,19) |
InChI Key |
UWCUMVZWUULGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O)C |
Origin of Product |
United States |
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